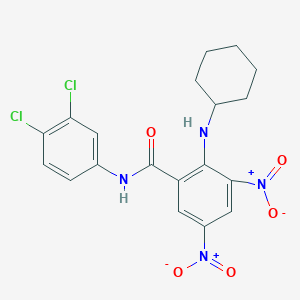![molecular formula C24H22ClN7O2 B12467275 N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chloro-4-methoxyphenyl)glycinamide](/img/structure/B12467275.png)
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chloro-4-methoxyphenyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chloro-4-methoxyphenyl)glycinamide is a complex organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring a triazine core with phenylamino and glycinamide substituents, makes it a subject of interest for scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chloro-4-methoxyphenyl)glycinamide typically involves the condensation of cyanuric chloride with aniline, followed by further reactions to introduce the glycinamide and methoxyphenyl groups . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the process. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The triazine core allows for nucleophilic substitution reactions, where different substituents can be introduced. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chloro-4-methoxyphenyl)glycinamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Studied for its potential therapeutic applications, particularly in the treatment of diseases like cancer and viral infections.
Industry: Utilized in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chloro-4-methoxyphenyl)glycinamide include other triazine derivatives such as:
- 2,4,6-tris(4-aminophenyl)-1,3,5-triazine
- 4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl derivatives
- 2,4-bis(2,4-dimethylphenyl)-6-(2-hydroxy-4-methoxyphenyl)-1,3,5-triazine These compounds share a similar triazine core but differ in their substituents, leading to variations in their chemical properties and applications .
Eigenschaften
Molekularformel |
C24H22ClN7O2 |
|---|---|
Molekulargewicht |
475.9 g/mol |
IUPAC-Name |
N-(3-chloro-4-methoxyphenyl)-2-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]acetamide |
InChI |
InChI=1S/C24H22ClN7O2/c1-34-20-13-12-18(14-19(20)25)27-21(33)15-26-22-30-23(28-16-8-4-2-5-9-16)32-24(31-22)29-17-10-6-3-7-11-17/h2-14H,15H2,1H3,(H,27,33)(H3,26,28,29,30,31,32) |
InChI-Schlüssel |
PLLJCYCDVVBZQO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)NC(=O)CNC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[9-{3-iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]propanoic acid](/img/structure/B12467199.png)
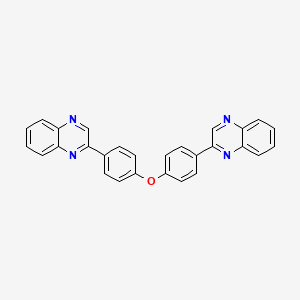
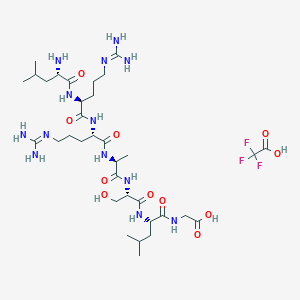

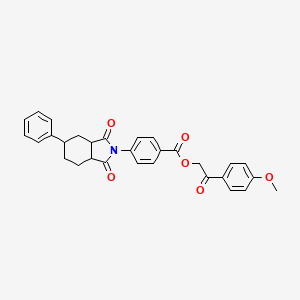

![N-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}alanine](/img/structure/B12467229.png)
![disodium 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(phosphonooxy)methyl]oxolan-2-yl]-2,6-dioxo-1,8-dihydropurine-1,8-diide](/img/structure/B12467233.png)
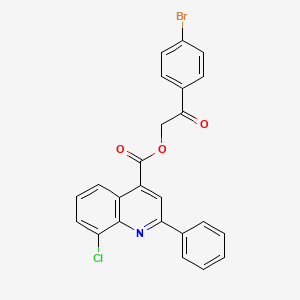
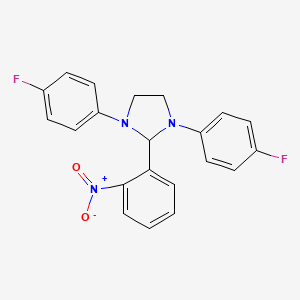
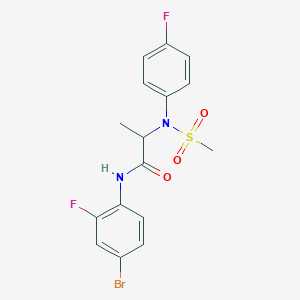
![N-{4-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-4-fluorobenzamide](/img/structure/B12467287.png)
![N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylglycinamide](/img/structure/B12467293.png)
